1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea
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Description
1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and structural characterization of compounds with structures related to 1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea. Studies have detailed the reactions involved in forming these complex molecules, often aiming at understanding their chemical properties and potential for further functionalization. For instance, the synthesis and spectroscopic analysis of tri-substituted ureas derived from N-methylpiperazine highlight the intricacies of their chemical structure and potential for further chemical modifications (Iriepa & Bellanato, 2013).
Antimicrobial and Anti-Proliferative Activities
Some derivatives closely related to the chemical structure have been studied for their antimicrobial and anti-proliferative activities. These studies aim to evaluate the potential therapeutic applications of these compounds, especially in combating microbial infections and cancer. For example, a study on novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Conformational and Structural Studies
Research has also focused on the conformational adjustments and structural analysis of urea and thiourea-based assemblies. These studies provide insights into the molecular dynamics and interactions that dictate the physical and chemical properties of these compounds. For example, adjustments in conformation through carbon–nitrogen bond rotation in thiourea and urea derivatives reveal how intramolecular interactions influence the stability and reactivity of these molecules (Phukan & Baruah, 2016).
Potential Nootropic Agents
The synthesis and evaluation of compounds for nootropic activity represent another area of interest. These studies aim to identify new therapeutic agents that could enhance cognitive functions. For instance, derivatives of 2-oxopyrrolidines and related compounds have been tested for their potential as nootropic agents, showcasing the versatility of these chemical frameworks in drug development (Valenta et al., 1994).
properties
IUPAC Name |
1-[5-(4-benzylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-16-20(32-23(25-16)27-22(31)26-19-9-7-18(24)8-10-19)21(30)29-13-11-28(12-14-29)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHQYIFQQVLIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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